molecular formula C38H50N6NaO9S+ B12355324 sodium;24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide

sodium;24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide

Cat. No.: B12355324
M. Wt: 789.9 g/mol
InChI Key: ZJWCAKYATWDFCY-UHFFFAOYSA-N
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Description

The compound sodium;24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[242103,1205,10018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide is a complex organic molecule with a unique structure It is characterized by multiple cyclopropyl groups, a sulfonylcarbamoyl moiety, and a tetrazapentacyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide involves multiple steps, starting from readily available precursors. The key steps include:

  • Formation of the cyclopropyl groups through cyclopropanation reactions.
  • Introduction of the sulfonylcarbamoyl group via sulfonylation and subsequent carbamoylation.
  • Construction of the tetrazapentacyclo framework through a series of cyclization reactions.
  • Final coupling of the various fragments under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound sodium;24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonylcarbamoyl group can be reduced to form an amine.

    Substitution: The cyclopropyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biology, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs with improved efficacy and safety profiles.

Industry

In industry, the compound could be used in the development of advanced materials with unique properties. Its complex structure and reactivity make it suitable for applications in areas such as electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of sodium;24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide shares similarities with other complex organic molecules, such as:
    • This compound analogs with different substituents on the cyclopropyl groups.
    • Compounds with similar tetrazapentacyclo frameworks but different functional groups.

Uniqueness

The uniqueness of sodium;24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[242103,1205,10018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide lies in its combination of structural features, including the presence of multiple cyclopropyl groups, a sulfonylcarbamoyl moiety, and a tetrazapentacyclo framework

Biological Activity

The compound sodium; 24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide is a complex organic molecule with potential biological applications. This article reviews its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The structure of this compound suggests a high degree of complexity due to its multiple functional groups and rings. The presence of the cyclopropyl group and sulfonamide moiety may contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities including:

  • Antiviral Activity : Non-nucleoside compounds have shown promise in inhibiting viral replication through various mechanisms.
  • Antioxidant Properties : Many nitroxides and related compounds are known for their ability to scavenge free radicals and protect against oxidative stress.
  • Enzyme Inhibition : Compounds with sulfonamide groups can inhibit specific enzymes such as carbonic anhydrases or proteases.

Antioxidant Activity

Compounds with nitroxide functionality have been extensively studied for their antioxidant properties. They can reduce oxidative stress by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation . The structural features of sodium; 24-tert-butyl-N-[...] may enhance its capacity to act as an antioxidant.

Enzyme Inhibition

The sulfonamide moiety in the compound is known to interact with various enzymes. For example, similar sulfonamide-containing compounds have been shown to inhibit carbonic anhydrase and other critical enzymes involved in metabolic pathways . This inhibition can lead to therapeutic effects in conditions such as hypertension or glaucoma.

Case Studies

  • Antiviral Efficacy : A study conducted on related non-nucleoside compounds showed significant antiviral activity against respiratory syncytial virus (RSV), suggesting that sodium; 24-tert-butyl-N-[...] might possess similar properties .
  • Oxidative Stress Protection : Research on nitroxide derivatives indicated that they could significantly reduce oxidative damage in cellular models of neurodegeneration . This supports the hypothesis that our compound may offer neuroprotective effects.
  • Enzyme Interaction : Investigations into sulfonamide derivatives have revealed their role in inhibiting key metabolic enzymes in cancer cells, thereby reducing cell proliferation . This could indicate a potential application of the compound in cancer therapy.

Data Table: Biological Activities of Similar Compounds

Compound NameBiological ActivityMechanism of ActionReference
Non-nucleoside antiviral agentAntiviralInhibition of viral polymerases
Nitroxide derivativeAntioxidantScavenging reactive oxygen species
Sulfonamide derivativeEnzyme inhibitionInhibition of carbonic anhydrase

Properties

Molecular Formula

C38H50N6NaO9S+

Molecular Weight

789.9 g/mol

IUPAC Name

sodium;24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide

InChI

InChI=1S/C38H50N6O9S.Na/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47);/q;+1

InChI Key

ZJWCAKYATWDFCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[Na+]

Origin of Product

United States

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